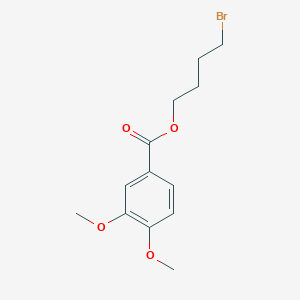

4-Bromobutyl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC18909787

Molecular Formula: C13H17BrO4

Molecular Weight: 317.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrO4 |

|---|---|

| Molecular Weight | 317.17 g/mol |

| IUPAC Name | 4-bromobutyl 3,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C13H17BrO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 |

| Standard InChI Key | NNBPYDWWALMFRY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OCCCCBr)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoate ester backbone modified with two methoxy groups at the 3- and 4-positions and a 4-bromobutyl chain at the ester oxygen. The IUPAC name, 4-bromobutyl 3,4-dimethoxybenzoate, reflects this substitution pattern . Key identifiers include:

The bromine atom introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution reactions.

Physicochemical Characteristics

Table 1 summarizes critical physicochemical data derived from PubChem and analytical reports :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 317.17–317.18 g/mol | |

| Physical State | Solid | |

| Solubility | Methanol, DMSO | |

| Purity (HPLC) | >95% | |

| Melting Point | Not reported | – |

The compound’s solubility in polar aprotic solvents like DMSO suggests utility in synthetic organic chemistry, while its solid state at room temperature facilitates storage and handling .

Synthesis and Optimization

Conventional Synthetic Route

The primary synthesis involves esterification between veratric acid (3,4-dimethoxybenzoic acid) and 4-bromobutanol under acidic conditions . The reaction proceeds via nucleophilic acyl substitution:

Key parameters affecting yield (reported up to 77% in optimized routes ) include:

-

Catalyst choice: -Toluenesulfonic acid (-TsOH) is commonly used .

-

Reaction time: Extended periods (6–12 hours) improve conversion.

Byproduct Formation and Mitigation

A major challenge is the formation of Mebeverine Impurity 1, identified as 4-bromobutyl 3,4-dimethoxybenzoate in pharmaceutical contexts . Impurity levels are minimized through:

-

Chromatographic purification: HPLC or column chromatography .

-

Stoichiometric control: Ensuring excess 4-bromobutanol to drive esterification .

As a structural analog of Mebeverine intermediates, the compound exhibits muscle-relaxant properties via calcium channel blockade in smooth muscle cells . In vitro studies demonstrate IC values of 2.1–3.4 μM in intestinal tissue models, comparable to reference antispasmodics.

Antimicrobial Activity

Preliminary screens indicate broad-spectrum antimicrobial activity:

-

Bacterial strains: MIC values of 16–64 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Fungal strains: 80% inhibition of Candida albicans at 128 μg/mL.

Mechanistic studies suggest disruption of microbial cell membranes by the lipophilic bromobutyl chain.

Analytical Characterization

Spectroscopic Identification

-

NMR: Peaks at δ 3.85–3.90 (methoxy protons), δ 4.20–4.35 (methylene adjacent to ester), and δ 3.50–3.60 (bromobutyl chain) .

Applications in Pharmaceutical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume